N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide: is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a chlorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Acetylation: Introduction of the acetyl group to the phenylamine.
Chlorination: Addition of the chlorophenyl group.
Pyrrole Formation: Incorporation of the pyrrole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Contains an acetylamino group but lacks the chlorophenyl and pyrrole components.
Cuminaldehyde: Features an aldehyde group instead of the acetylamino group.
Cinnamic Acid: Contains a carboxylic acid group and lacks the pyrrole ring.
Benzocaine: An ester with a simpler structure compared to N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-16(27)24-20-8-10-21(11-9-20)25-22(28)14-18(15-26-12-2-3-13-26)17-4-6-19(23)7-5-17/h2-13,18H,14-15H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
LMXXLZOBRZVSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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